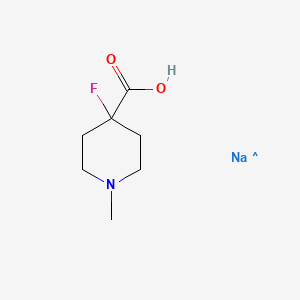
4-Fluoro-1-methyl-piperidine-4-carboxylic acid;sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt is a chemical compound that belongs to the piperidine family This compound is characterized by the presence of a fluorine atom at the 4th position of the piperidine ring, a methyl group at the 1st position, and a carboxylic acid group at the 4th position, which is neutralized by a sodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 4th position of the piperidine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Introduction of the methyl group at the 1st position of the piperidine ring. This can be done using methylating agents like methyl iodide or dimethyl sulfate.
Carboxylation: Introduction of the carboxylic acid group at the 4th position. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating reagents.
Neutralization: The carboxylic acid group is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carboxylic acid group facilitates interactions with active sites. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride: Similar structure but different counterion, affecting solubility and stability.
4-Fluoro-4-methylpiperidine hydrochloride: Different substitution pattern, leading to distinct chemical behavior.
Uniqueness
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt is unique due to the presence of both the fluorine atom and the sodium salt form. This combination imparts specific chemical properties, such as increased stability and solubility, making it valuable for various applications.
Properties
Molecular Formula |
C7H12FNNaO2 |
|---|---|
Molecular Weight |
184.16 g/mol |
InChI |
InChI=1S/C7H12FNO2.Na/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11); |
InChI Key |
YTQMYIMPUAJDNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)F.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13907059.png)
![(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13907065.png)


![Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B13907073.png)
![(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907074.png)




![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)


